N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
The compound N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide features a dibenzo[b,f][1,4]oxazepine core substituted with methyl groups at positions 8 and 10, an 11-oxo group, and a sulfonamide linkage to a 2,3-dihydro-1,4-benzodioxine moiety. The benzodioxine sulfonamide substituent introduces unique solubility and electronic properties compared to simpler aryl sulfonamides, possibly enhancing metabolic stability or target binding . While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest relevance in neuropharmacology or oncology .
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6S/c1-14-3-6-20-18(11-14)25(2)23(26)17-12-15(4-7-19(17)31-20)24-32(27,28)16-5-8-21-22(13-16)30-10-9-29-21/h3-8,11-13,24H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOJXPABXLLKNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine class. This compound has garnered interest due to its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. Its unique structural features suggest possible interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.44 g/mol. The structure comprises multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₂O₄S |
| Molecular Weight | 364.44 g/mol |
| Chemical Class | Dibenzo[b,f][1,4]oxazepine |
| Functional Groups | Sulfonamide, Ketone |
Biological Activity
Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit a range of biological activities:
1. Anticancer Activity
Studies have shown that derivatives of dibenzo[b,f][1,4]oxazepines can inhibit cancer cell proliferation. Specifically, they have been tested against various cancer cell lines with promising results indicating cytotoxic effects.
2. Antimicrobial Properties
The compound has demonstrated antibacterial and antifungal activities in preliminary assays. Its mechanism may involve the disruption of microbial cell membranes or inhibition of essential enzymes.
3. Anti-inflammatory Effects
Some studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of related dibenzo compounds. The findings indicated that modifications in the oxazepine structure significantly enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .
Case Study 2: Antimicrobial Activity
In a recent investigation, derivatives were tested for their antimicrobial efficacy against Staphylococcus aureus and Candida albicans. The results showed a minimum inhibitory concentration (MIC) as low as 16 µg/mL for certain derivatives, suggesting strong antimicrobial potential .
Case Study 3: Anti-inflammatory Mechanism
Research on anti-inflammatory mechanisms revealed that compounds similar to N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) inhibited the production of pro-inflammatory cytokines in vitro, indicating a potential pathway for therapeutic intervention in inflammatory diseases .
Research Findings
Recent advancements in synthetic methodologies have allowed for the efficient production of this compound and its analogs. Microwave-assisted synthesis techniques have been employed to enhance yield and reduce reaction times significantly . Additionally, structure-activity relationship (SAR) studies are ongoing to optimize the biological efficacy of these compounds.
Comparison with Similar Compounds
N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide
3,4-Dimethyl-N~1~-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-benzenesulfonamide
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Key Differences : Ethyl substituent at position 10 and a methoxy-dimethylbenzenesulfonamide group.
- Impact : The ethyl group increases hydrophobicity, while methoxy and methyl substituents modulate electronic effects. The target compound’s benzodioxine sulfonamide may provide a balance between solubility and binding affinity .
Thiazepine vs. Oxazepine Core Derivatives
4-Methoxybenzyl 10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-Oxide
- Key Differences : Thiazepine (sulfur atom) vs. oxazepine (oxygen atom) core.
- However, oxygen in oxazepines may improve metabolic stability due to reduced susceptibility to oxidation .
- Synthesis Yield: 9% for thiazepine derivatives vs.
10-Ethyl-N-(4-(methylsulfonyl)benzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-Oxide
- Key Differences : Methylsulfonylbenzyl carboxamide substituent.
- Impact : The methylsulfonyl group enhances solubility and hydrogen-bonding capacity. Thiazepine derivatives in this class show potent D2 receptor binding (IC50 < 100 nM), but oxazepines may exhibit distinct selectivity profiles .
Functional and Pharmacological Comparisons
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yields?
Methodological Answer: The synthesis typically involves a two-step process:
Sulfonamide Formation : React 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride derivative under alkaline conditions (pH 10, aqueous Na₂CO₃). Dynamic pH control is critical to avoid side reactions and ensure efficient coupling .
N-Substitution : Use lithium hydride (LiH) as a base in N,N-dimethylformamide (DMF) to facilitate alkylation/arylation at the sulfonamide nitrogen. Reaction progress is monitored via TLC, and products are isolated by ice-water precipitation .
Key Optimization : Adjust stoichiometry of alkyl/aryl halides (1.1–1.2 equivalents) and maintain temperatures between 25–30°C to suppress byproducts.
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- IR Spectroscopy : Identifies sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and carbonyl (C=O at ~1650–1750 cm⁻¹) groups .
- ¹H NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm), methyl groups on the dibenzoxazepinone core (δ 2.1–2.5 ppm), and dihydrobenzodioxine protons (δ 4.2–4.5 ppm). Coupling patterns distinguish adjacent aromatic protons .
- Elemental Analysis (CHN) : Validates empirical formula with ≤0.3% deviation .
Data Interpretation : Compare spectra with analogous compounds (e.g., ’s dibenzoxazepinone derivatives) to resolve ambiguities .
Advanced Research Questions
Q. How can computational tools like COMSOL Multiphysics and AI enhance reaction optimization or mechanistic studies?
Methodological Answer:
- Reaction Kinetics Modeling : Use COMSOL to simulate heat/mass transfer in multi-step syntheses, identifying bottlenecks (e.g., exothermic steps requiring cooling) .
- AI-Driven Optimization : Train machine learning models on reaction datasets (yield, temperature, solvent) to predict optimal conditions. For example, Bayesian optimization can iteratively refine catalyst loading or solvent ratios .
- Smart Laboratories : Implement real-time feedback systems where AI adjusts reaction parameters (e.g., pH, stirring rate) based on inline spectroscopic data .
Q. What strategies resolve contradictions in enzymatic inhibition data across assay conditions?
Methodological Answer:
- Assay Standardization : Use a common positive control (e.g., acarbose for α-glucosidase) to normalize activity measurements .
- Kinetic Profiling : Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive mechanisms. For example, varying substrate concentrations can clarify if inhibition is reversible .
- Structural Analysis : Overlay enzyme-inhibitor docking simulations (e.g., AutoDock Vina) with experimental IC₅₀ values to identify binding site conflicts caused by assay buffer ions (e.g., phosphate vs. Tris) .
Q. How can structural modifications enhance bioactivity while maintaining metabolic stability?
Methodological Answer:
- Position-Specific Substitution : Replace the 4-methylbenzenesulfonyl group () with electron-withdrawing groups (e.g., nitro) to enhance enzyme binding. Alternatively, introduce hydrophilic moieties (e.g., hydroxyl) to improve solubility .
- Metabolic Stability : Incorporate deuterium at labile positions (e.g., benzylic hydrogens) or use prodrug strategies (e.g., acetyl-protected hydroxyl groups) to prolong half-life .
Validation : Screen analogues using hepatocyte microsomal assays and compare IC₅₀ shifts in target enzymes .
Q. What theoretical frameworks guide the design of derivatives with dual enzyme inhibitory activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Models : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with inhibitory potency against lipoxygenase and acetylcholinesterase .
- Molecular Dynamics (MD) Simulations : Analyze ligand-enzyme binding persistence (e.g., RMSD < 2 Å over 100 ns trajectories) to prioritize derivatives with stable interactions .
Conceptual Basis : Link designs to enzyme allostery or transition-state mimicry theories to rationalize dual-target activity .
Q. How can heterogeneous catalysis improve scalability in N-substitution reactions?
Methodological Answer:
- Solid-Supported Bases : Replace LiH with polymer-bound bases (e.g., Amberlyst A26-OH⁻) to simplify workup and reduce metal contamination .
- Flow Chemistry : Conduct continuous N-alkylation in microreactors with immobilized catalysts (e.g., silica-supported K₂CO₃), achieving >90% conversion with residence times <30 minutes .
Validation : Monitor reaction efficiency via inline FTIR or HPLC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
